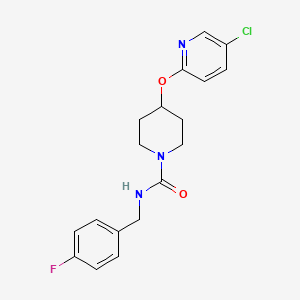

4-((5-chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide

Beschreibung

4-((5-Chloropyridin-2-yl)oxy)-N-(4-fluorobenzyl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a carboxamide group at position 1, a 5-chloropyridin-2-yloxy moiety at position 4, and a 4-fluorobenzyl group attached to the carboxamide nitrogen. The 5-chloropyridine and 4-fluorobenzyl substituents contribute to its unique physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets .

Eigenschaften

IUPAC Name |

4-(5-chloropyridin-2-yl)oxy-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O2/c19-14-3-6-17(21-12-14)25-16-7-9-23(10-8-16)18(24)22-11-13-1-4-15(20)5-2-13/h1-6,12,16H,7-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBKWZCSBBCIQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, synthetic accessibility, and biological relevance.

Structural Analogues with Piperidine Carboxamide Scaffolds

a. 4-(2-Aminoethyl)-N-(4-Fluorophenyl)piperidine-1-carboxamide (Compound 6, )

- Key Differences: The aminoethyl substituent at position 4 and the 4-fluorophenyl group (vs. 4-fluorobenzyl in the target compound).

- The 4-fluorophenyl moiety lacks the benzyl spacer, which may limit steric interactions in target binding .

b. 3-((5-Chloropyrimidin-2-yl)oxy)-N-(4-Methoxyphenethyl)piperidine-1-carboxamide ()

- Key Differences : Pyrimidinyloxy (vs. pyridinyloxy) and 4-methoxyphenethyl (vs. 4-fluorobenzyl).

- The methoxy group on the phenethyl chain may reduce lipophilicity compared to fluorine .

c. N-(4-Chlorophenyl)-4-((5-Cyanopyridin-2-yl)oxy)piperidine-1-carboxamide ()

- Key Differences: Cyanopyridinyloxy (vs. chloropyridinyloxy) and 4-chlorophenyl (vs. 4-fluorobenzyl).

- Impact: The cyano group introduces strong electron-withdrawing effects, which could influence metabolic stability. The 4-chlorophenyl group may enhance halogen bonding but reduce steric flexibility compared to the benzyl group .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 5-Cl-Pyridinyloxy, 4-F-benzyl | ~380 (estimated) | N/A | ~2.8 (moderate) |

| 4-(2-Aminoethyl)-N-(4-F-phenyl) (6) | Aminoethyl, 4-F-phenyl | ~320 | N/A | ~1.5 (polar) |

| 3-((5-Cl-Pyrimidinyl)oxy) (15) | 5-Cl-Pyrimidinyloxy, 4-MeO-phenethyl | 390.9 | N/A | ~3.1 (lipophilic) |

| N-(4-Cl-phenyl)-5-CN-Pyridinyl (16) | 5-CN-Pyridinyloxy, 4-Cl-phenyl | 356.8 | N/A | ~2.5 (moderate) |

Key Observations :

- Chlorine vs. Cyano: The 5-chloro substituent (target compound) provides moderate lipophilicity, while the cyano group () increases polarity but may improve metabolic resistance.

- Fluorine vs.

Key Advantages of the Target Compound

- Balanced Lipophilicity : The combination of 5-chloropyridine and 4-fluorobenzyl optimizes logP for blood-brain barrier penetration (if required) and target engagement.

- Structural Uniqueness: Unlike analogs with pyrimidine or cyanopyridine moieties, the pyridine core in the target compound offers a distinct electronic profile for selective binding.

Q & A

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations to assess binding stability in physiological conditions (e.g., explicit solvent models).

- Free Energy Perturbation (FEP) for predicting the impact of substituent changes on binding affinity.

- Pharmacophore Modeling to identify critical interaction motifs (e.g., hydrogen bonds between the carboxamide and catalytic residues).

These methods should be paired with experimental validation using site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.